3-Methyl-5-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
3-Methyl-5-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole core, a sulfonyl group, and a pyridazinyl-pyridinyl moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, including the formation of the benzoxazole core, the introduction of the sulfonyl group, and the coupling of the pyridazinyl-pyridinyl moiety. Common synthetic routes may involve:
Formation of Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Introduction of Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.
Coupling Reactions: The pyridazinyl-pyridinyl moiety can be introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the benzoxazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
3-Methyl-5-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-5-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and blocking their activity.
Modulating Pathways: Interfering with signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole cores but different substituents.
Sulfonyl-Containing Compounds: Molecules with sulfonyl groups attached to various aromatic or heterocyclic systems.
Pyridazinyl-Pyridinyl Compounds: Structures featuring the pyridazinyl-pyridinyl moiety.
Uniqueness
3-Methyl-5-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines .
Properties
IUPAC Name |
3-methyl-5-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O5S/c1-23-17-10-15(2-4-18(17)30-20(23)27)31(28,29)24-11-14(12-24)25-19(26)5-3-16(22-25)13-6-8-21-9-7-13/h2-10,14H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMRWTDWQJBTDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CC(C3)N4C(=O)C=CC(=N4)C5=CC=NC=C5)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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